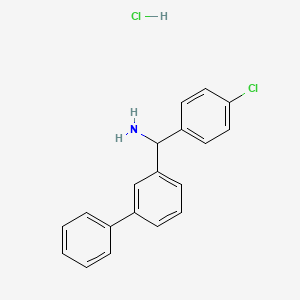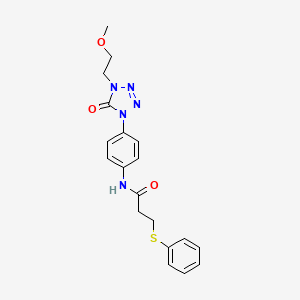![molecular formula C7H9F3N4O B2367648 (1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide CAS No. 1006354-87-5](/img/structure/B2367648.png)
(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves several steps. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This reaction typically occurs under reflux conditions in a mixture of methanol and water. The resulting product is then subjected to further functionalization to introduce the hydroxy and ethanimidamide groups.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and regioselective approaches to ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping are employed to achieve the desired functionalization . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used in the production of agrochemicals. Its derivatives are employed as active ingredients in herbicides and pesticides, contributing to more effective and sustainable agricultural practices .
Mécanisme D'action
The mechanism of action of (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated pyrazoles and triazoles, such as:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
What sets (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the hydroxy and ethanimidamide groups, along with the trifluoromethylated pyrazole ring, makes it a versatile compound with a wide range of applications .
Propriétés
IUPAC Name |
N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)12-14(4)3-6(11)13-15/h2,15H,3H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCUWOMIIRBOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/O)/N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B2367565.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2367568.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2367571.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)


piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)



